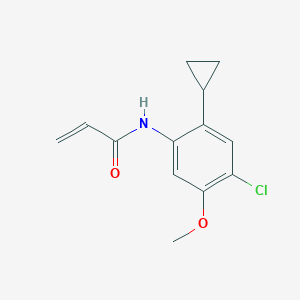
N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide, also known as CCPA, is a synthetic compound that belongs to the class of cyclopropyl amides. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological functions. CCPA has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.
Mecanismo De Acción
N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide acts as a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Activation of the adenosine A1 receptor leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels leads to the activation of various downstream signaling pathways, which mediate the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing myocardial infarct size, improving cardiac function, decreasing ischemia-reperfusion injury, and reducing inflammation. This compound has also been shown to have neuroprotective effects, including reducing neuronal damage, improving cognitive function, and reducing seizure activity. Moreover, this compound has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound is also relatively easy to synthesize and purify, making it a readily available compound for scientific research. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment and expertise for handling and administering the compound.
Direcciones Futuras
N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide has shown promising results in various preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for this compound research include studying its effects on other physiological functions, exploring its potential in combination with other drugs, and developing new analogs with improved properties. Moreover, further research is needed to understand the mechanisms underlying the antiproliferative effects of this compound on cancer cells, which may lead to the development of new cancer therapies.
Métodos De Síntesis
N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide can be synthesized by the reaction of 4-chloro-2-cyclopropyl-5-methoxyaniline with prop-2-ynoic acid in the presence of a catalyst. The reaction yields this compound as a white or off-white powder, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(4-Chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide has been widely used in scientific research to study the adenosine A1 receptor and its physiological functions. This compound has been shown to have potent cardioprotective effects, including reducing myocardial infarct size, improving cardiac function, and decreasing ischemia-reperfusion injury. This compound has also been studied for its potential neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Moreover, this compound has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(4-chloro-2-cyclopropyl-5-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-3-13(16)15-11-7-12(17-2)10(14)6-9(11)8-4-5-8/h3,6-8H,1,4-5H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHGLSGIHLRXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C=C)C2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2626243.png)
![4-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2626244.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] quinoline-2-carboxylate](/img/structure/B2626245.png)
![3,6-dichloro-N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2626250.png)

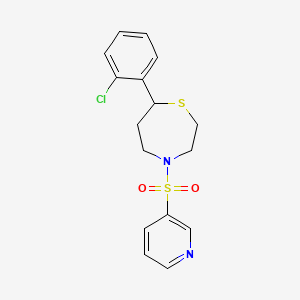
![2-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2626254.png)
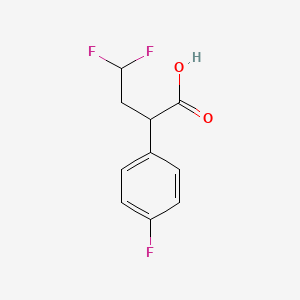
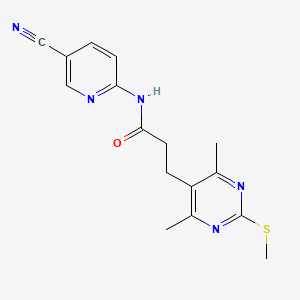
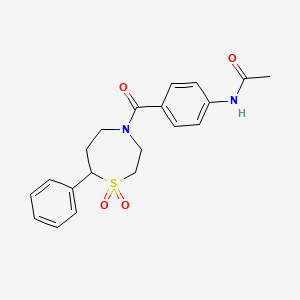
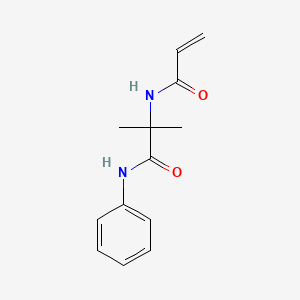
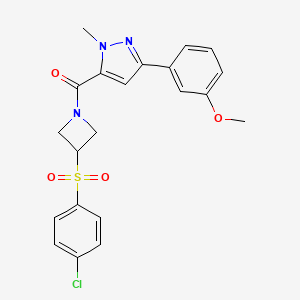
![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2626260.png)
![3-[(5-Chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2626265.png)